Lesinurad Impurity B

Analytical Chemistry Mass Spectrometry Quality Control

In Lesinurad API analysis, co-eluting impurities compromise HPLC specificity. Lesinurad Impurity B (desbromo acid) provides the authentic reference standard for unambiguous quantification. • Distinct MW 325.39 vs. parent drug 404.28 enables clear peak identification • Supplied with full characterization data for ICH Q2(R1) method validation • Compliant with ICH Q3A/Q3B for ANDA impurity profiling and stability studies

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1533519-93-5
Cat. No. B601871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad Impurity B
CAS1533519-93-5
Synonyms2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O
InChIInChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lesinurad Impurity B: URAT1 Inhibitor Reference Standard


Lesinurad Impurity B (CAS 1533519-93-5), also designated as Lesinurad Desbromo Acid Impurity or Lesinurad Impurity 1, is a defined process-related impurity of the urate transporter 1 (URAT1) inhibitor Lesinurad, a therapeutic agent indicated for hyperuricemia associated with gout . Chemically identified as 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, this compound possesses the molecular formula C17H15N3O2S and a molecular weight of 325.39 g/mol [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation, and quality control applications during commercial production or for ANDA submissions [1][2]. The critical structural distinction of this compound is the absence of the bromine atom at the 5-position of the triazole ring, which is present in the parent drug Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, CAS 878672-00-5, MW 404.28) .

Defined process-related impurity of Lesinurad (desbromo acid)
Reference standard for HPLC/LC-MS method development and validation
Supplied with characterization data compliant with regulatory guidelines

Generic Substitution Risks for Lesinurad Impurity B


Attempting to substitute Lesinurad Impurity B with a different Lesinurad-related impurity—such as the chloro analog (Impurity I), the bromo-thiol precursor, or oxidative degradation products—is scientifically invalid for analytical method validation and quality control purposes. Each Lesinurad impurity possesses a unique molecular structure with distinct physicochemical properties, including differences in molecular weight (e.g., Impurity B at 325.39 g/mol versus parent drug Lesinurad at 404.28 g/mol) , polarity, chromatographic retention behavior, and UV absorption characteristics [1]. In HPLC analysis, impurities with similar polarity to the active pharmaceutical ingredient frequently co-elute or embed within the main peak, necessitating method specificity validation using the authentic impurity standard [2]. Regulatory guidelines, including ICH Q3A and Q3B, mandate that impurities be monitored against their specific reference standards to ensure accurate quantification and compliance with acceptance limits [3]. Furthermore, forced degradation studies have demonstrated that Lesinurad is labile under acidic hydrolysis, basic hydrolysis, and oxidative conditions, generating distinct degradation products that require specific impurity standards for proper identification and quantification [4]. Generic substitution therefore introduces unacceptable risk of analytical error, potential regulatory non-compliance, and compromised data integrity for ANDA submissions.

Structural mismatch

Absence of bromine atom versus parent drug alters molecular weight and chromatographic retention; impurities with similar polarity to the API may co-elute without the authentic standard.

Method specificity

HPLC method validation requires the specific impurity reference standard to confirm system suitability and avoid peak embedding with the main API peak.

Regulatory expectation

ICH Q3A/B guidelines expect quantification against the specific impurity standard; substitution risks non-compliance in ANDA submissions.

Lesinurad Impurity B Structural Differentiation Evidence


Molecular Weight and Elemental Composition

Lesinurad Impurity B is structurally differentiated from the parent drug Lesinurad by the absence of the bromine atom at the 5-position of the triazole ring, resulting in a measurable difference in molecular weight and elemental composition . This structural difference directly impacts detection and quantification in mass spectrometry-based analytical methods [1].

Structural Identity
Head-to-head
MW 325.39 vs 404.28 g/mol
Δ 78.89 g/mol (Br absent)
Supports specific MS detection for impurity profiling
Calculated from chemical structures; verify with COA
Analytical Chemistry Mass Spectrometry Quality Control

Purity Specification and Characterization

Lesinurad Impurity B is supplied as a characterized reference standard with a documented HPLC purity specification of ≥95% . This purity level, combined with comprehensive characterization data, qualifies it for use as a reference standard in analytical method development, method validation, and quality control applications [1].

Purity Specification
Supplier data
HPLC purity ≥95%
Meets typical reference standard threshold; verify lot-specific COA
No comparator standard data; end-user verification recommended
Reference Standards HPLC Purity Method Validation

Synthetic Route and NMR Characterization

A documented synthetic route for Lesinurad Impurity B has been reported, yielding the compound with 99.5% HPLC purity and full characterization by ¹H NMR and ¹³C NMR spectroscopy [1]. This characterization data provides a reference fingerprint for identity confirmation during analytical method development.

Characterization
Data to verify
Synthetic yield 93%, purity 99.5% (HPLC), ¹H/¹³C NMR available
Supports identity confirmation and method development
Source-specific review; independent verification recommended
Synthetic Chemistry NMR Spectroscopy Impurity Synthesis

Lesinurad Impurity B Validated Applications


Method Development and Validation for API Purity

Lesinurad Impurity B serves as a critical reference standard during the development and validation of HPLC, UPLC, and LC-MS methods for assessing the purity of Lesinurad active pharmaceutical ingredient (API) [1]. Its use enables the establishment of system suitability parameters, determination of relative retention times, and calculation of relative response factors for accurate impurity quantification [2]. Method validation studies, conducted in accordance with ICH Q2(R1) guidelines, require the use of authentic impurity standards to demonstrate specificity, linearity, accuracy, precision, and robustness of the analytical procedure .

Release Testing and Stability Studies

In quality control laboratories, Lesinurad Impurity B is employed as a reference standard for the routine release testing of Lesinurad drug substance and drug product batches [1]. It is also essential for stability-indicating method validation, as Lesinurad has been demonstrated to be labile under acidic hydrolysis, basic hydrolysis, and oxidative stress conditions, generating degradation products that must be accurately monitored throughout the product shelf life [2]. The use of the correct impurity standard ensures that degradation products are properly identified and quantified against established acceptance limits .

ANDA Regulatory Submissions

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Lesinurad, Impurity B is a required reference standard for demonstrating analytical method equivalency and impurity profile comparability to the reference listed drug [1]. Regulatory submissions must include validated analytical methods capable of separating and quantifying all potential process-related impurities and degradation products, including Lesinurad Impurity B [2]. The compound can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility, supporting regulatory acceptance of analytical data .

Application
Selection Property
Validation Focus
Method development and validation for API purity
Authentic impurity standard with documented purity and characterization
Method specificity, linearity, and system suitability review
Release testing and stability studies
Defined stability-indicating identity
Forced degradation product identification and quantification
ANDA regulatory submissions
Traceable reference standard for impurity profiling
Pharmacopeial standard traceability and regulatory acceptance review

Technical Documentation Hub

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